molecular formula C10H13BrO B3223848 1-Bromo-2-ethoxy-4,5-dimethylbenzene CAS No. 1225682-23-4

1-Bromo-2-ethoxy-4,5-dimethylbenzene

Cat. No.: B3223848
CAS No.: 1225682-23-4
M. Wt: 229.11 g/mol
InChI Key: RLWRRGGYDUBYLN-UHFFFAOYSA-N
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Description

Significance of Halogenated Aryl Ethers in Contemporary Organic Synthesis

Halogenated aryl ethers are a class of organic compounds characterized by an ether group and at least one halogen atom attached to an aromatic ring. These compounds are of prime importance in many areas of science, particularly in the pharmaceutical, agrochemical, and chemical industries. nih.gov

Aryl halides, a key feature of this class, are fundamental building blocks in organic chemistry. nih.govfrontiersin.org They serve as crucial starting materials for a wide variety of metal-mediated cross-coupling reactions, including the Heck, Suzuki-Miyaura, Stille, and Ullmann-Goldberg reactions. nih.govfrontiersin.org These reactions are indispensable tools for constructing complex molecular architectures from simpler precursors. The reactivity of the aryl halide often depends on the nature of the halogen, with iodides being more reactive than chlorides, for instance. nih.govfrontiersin.org This differential reactivity allows for selective transformations in molecules containing multiple different halogens. frontiersin.org

Aryl ethers themselves are also significant. The ether linkage is found in many pharmaceuticals and agrochemicals, where it influences the molecule's pharmacological activity and biological interactions. numberanalytics.com The stability and lipophilicity imparted by the aromatic ether moiety are valuable properties in materials science as well. numberanalytics.com

Overview of Substituted Benzene (B151609) Derivatives in Chemical Sciences

Substituted benzene derivatives are organic compounds derived from benzene by replacing one or more of its hydrogen atoms with other atoms or functional groups. studysmarter.co.uk These compounds are foundational in organic chemistry and are integral to a vast range of applications, from plastics and dyes to detergents and pharmaceuticals. studysmarter.co.uk

The core characteristic of benzene and its derivatives is aromaticity, a feature that confers remarkable stability. studysmarter.co.ukaip.org Their primary mode of reaction is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. numberanalytics.com The substituents already present on the benzene ring profoundly influence the rate and orientation of subsequent substitution reactions. numberanalytics.comvedantu.com

Substituents are broadly classified as either activating or deactivating:

Activating groups (e.g., -OH, -NH₂, -CH₃, -OR) donate electron density to the ring, increasing the rate of EAS and directing incoming electrophiles to the ortho and para positions. numberanalytics.com

Deactivating groups (e.g., -NO₂, -CF₃, -COOH, halogens) withdraw electron density from the ring, decreasing the reaction rate. numberanalytics.com Most deactivating groups direct incoming electrophiles to the meta position, with the notable exception of halogens, which are deactivating yet ortho, para-directing. libretexts.org

Contextualization of 1-Bromo-2-ethoxy-4,5-dimethylbenzene within Structurally Related Aromatic Systems

To understand the properties and potential reactivity of this compound, it is useful to compare it with structurally similar compounds. The electronic and steric effects of the substituents play a crucial role.

Comparison of Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical FormKey Features
1-Bromo-2,4-dimethylbenzene (B107640) 583-70-0 sigmaaldrich.comvsnchem.comC₈H₉Br sigmaaldrich.comvsnchem.com185.06 sigmaaldrich.comvsnchem.comLiquid sigmaaldrich.comsigmaaldrich.comAlso known as 4-Bromo-m-xylene. Used in gold-catalyzed coupling reactions. sigmaaldrich.com
1,4-Dibromo-2,5-dimethylbenzene 1074-24-4 sigmaaldrich.comC₈H₈Br₂ sigmaaldrich.com263.96 sigmaaldrich.comSolid sigmaaldrich.comAlso known as 2,5-Dibromo-p-xylene. Used in the preparation of terphenyl derivatives. sigmaaldrich.com
1-Bromo-4-fluoro-2,5-dimethylbenzene 51760-04-4 nih.govC₈H₈BrF nih.gov203.05 nih.gov-Contains two different halogen substituents, allowing for selective reactivity.
1-Bromo-2-ethoxyethane 592-55-2 chemsynthesis.comC₄H₉BrO chemsynthesis.com153.019 chemsynthesis.com-An aliphatic bromo ether, highlighting the structural difference from an aryl ether.

The presence of the activating ethoxy and methyl groups in this compound suggests it would be more reactive in electrophilic substitution reactions than a simple bromobenzene. The positions of these groups also create specific steric environments that would influence how it interacts with other reagents.

Historical Development and Evolution of Synthetic Strategies for Aromatic Ethers and Halides

The methods for creating the functional groups found in this compound have evolved significantly over the history of organic chemistry.

Synthesis of Aromatic Ethers:

Williamson Ether Synthesis: A classic method involving the reaction of an alkoxide with an alkyl halide. numberanalytics.com While broadly applicable, its use for aromatic ethers often requires a phenoxide as the nucleophile.

Ullmann Ether Synthesis (or Ullmann Condensation): This method involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenoxide. It is particularly valuable for synthesizing diaryl ethers, which are difficult to prepare via other routes. numberanalytics.comunion.edu

Modern Coupling Reactions: More recent developments include palladium-catalyzed and Chan-Lam (copper-mediated) coupling reactions, which often proceed under milder conditions and with greater functional group tolerance. numberanalytics.com

Synthesis of Aryl Halides:

Electrophilic Halogenation: The direct reaction of an aromatic compound with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) is a common method for introducing a halogen onto a benzene ring. wikipedia.org For highly activated rings, a catalyst may not be necessary. wikipedia.org

Sandmeyer Reaction: This reaction provides a route to aryl halides from anilines (amino-substituted arenes). The aniline (B41778) is converted into a diazonium salt, which is then treated with a copper(I) halide (e.g., CuBr) to install the halogen.

Schiemann Reaction: A related method used specifically for the synthesis of aryl fluorides from diazonium salts, often using fluoroboric acid or its salts. wikipedia.orgorgsyn.org

Halogen Exchange: In some cases, one halogen on an aromatic ring can be replaced by another, often mediated by a metal catalyst. nih.govfrontiersin.org This can be useful for converting a more readily available but less reactive aryl chloride into a more reactive aryl iodide. nih.govfrontiersin.org

The synthesis of a polysubstituted molecule like this compound would require a multi-step sequence, carefully considering the directing effects of the substituents at each stage.

Research Significance and Future Directions for this compound Studies

While this compound is not a widely cited compound, its structure embodies features that are highly relevant to modern chemical research. Its significance lies in its potential as a versatile building block in organic synthesis.

Potential Research Applications:

Cross-Coupling Reactions: The bromo substituent makes the molecule an ideal substrate for a variety of palladium- or copper-catalyzed cross-coupling reactions. This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at that position, enabling the synthesis of more complex molecules.

Medicinal Chemistry: The substituted aryl ether motif is common in bioactive molecules. This compound could serve as a starting material or intermediate in the synthesis of novel compounds for biological screening.

Materials Science: Polysubstituted aromatic compounds can be precursors to polymers, liquid crystals, or other functional materials. The specific substitution pattern could lead to materials with unique electronic or physical properties.

Future research on this compound would likely focus on exploring its reactivity in modern synthetic transformations. Studies could investigate its utility in developing new synthetic methodologies or in the targeted synthesis of complex products for pharmaceutical or materials science applications. The interplay of its activating and deactivating groups makes it an interesting substrate for studying reaction mechanisms and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxy-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRRGGYDUBYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 2 Ethoxy 4,5 Dimethylbenzene

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. masterorganicchemistry.com

The substituents on the 1-Bromo-2-ethoxy-4,5-dimethylbenzene ring exhibit competing and reinforcing directing effects. The directing influence of a substituent is determined by its ability to donate or withdraw electron density, either through inductive or resonance effects.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong activating group. pressbooks.pub The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com Consequently, the ethoxy group is a powerful ortho-, para-director. pressbooks.pub

Bromine Atom (-Br): The bromine atom is a deactivating group. Halogens are highly electronegative and withdraw electron density from the ring inductively, which deactivates the ring and slows the rate of electrophilic substitution compared to benzene. However, like the ethoxy group, halogens also have lone pairs that can be donated via resonance, which enriches the ortho and para positions. libretexts.org Because the inductive effect outweighs the resonance effect, halogens are net deactivators but still direct incoming electrophiles to the ortho and para positions. pressbooks.pub

Methyl Groups (-CH₃): Alkyl groups like methyl are weak activating groups that direct ortho- and para-. They donate electron density primarily through an inductive effect and hyperconjugation. libretexts.org

In a polysubstituted benzene ring, the position of substitution is determined by the most powerful activating group. youtube.commasterorganicchemistry.com In this molecule, the ethoxy group is the strongest activating substituent, and its directing effect will dominate over the weaker methyl groups and the deactivating bromine atom. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the ethoxy group. The para position (C5) is already occupied by a methyl group. The two ortho positions are C1 (occupied by bromine) and C6. As EAS typically involves the replacement of a hydrogen atom, the reaction is strongly directed towards the C6 position.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. fiveable.me In the case of this compound, the substituents create a sterically crowded environment that influences the regioselectivity of EAS reactions.

The directing effects of the substituents must be considered alongside steric factors. The most powerful activating group, the ethoxy group at C2, directs incoming electrophiles to the C6 position (ortho) and the C5 position (para). However, the C5 position is blocked by a methyl group. The other ortho position, C1, is blocked by the bromine atom. This leaves the C6 position as the most electronically favored site for substitution.

The methyl groups at C4 and C5, along with the ethoxy group at C2, create a sterically demanding environment. Attack at a position flanked by multiple substituents is generally disfavored. masterorganicchemistry.com The C3 position is flanked by the ethoxy group and a methyl group. The C6 position, however, is only flanked by the C1-bromo substituent. Given that the C6 position is both electronically activated by the dominant ethoxy group and is the least sterically hindered of the available activated positions, it is the most probable site for electrophilic attack. For instance, nitration or halogenation would be expected to yield the 1-Bromo-2-ethoxy-4,5-dimethyl-6-substituted-benzene as the major product.

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. Unlike the more common EAS reactions, SNAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.com

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This process temporarily disrupts the ring's aromaticity. In the second step, the leaving group is expelled, and aromaticity is restored.

For this mechanism to be viable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to the leaving group. wikipedia.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance.

The compound this compound is considered an electron-rich arene due to the presence of electron-donating ethoxy and methyl groups. These groups destabilize the negatively charged intermediate required for the traditional SNAr mechanism, making this pathway highly unfavorable. total-synthesis.com

For electron-rich aryl halides, nucleophilic substitution is typically achieved through alternative, transition-metal-catalyzed pathways. The most common mechanisms involve an oxidative addition/reductive elimination cycle, often utilizing palladium or copper catalysts. wikipedia.org In a typical palladium-catalyzed cycle, a Pd(0) species undergoes oxidative addition into the carbon-bromine bond to form an arylpalladium(II) complex. This complex then reacts with the nucleophile, and subsequent reductive elimination yields the substituted aromatic product and regenerates the Pd(0) catalyst. youtube.com

Due to the electron-rich nature of the ring, the substitution of the bromine atom in this compound requires conditions typical for modern cross-coupling reactions rather than classical SNAr.

Amination: The formation of a C-N bond can be accomplished via palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction couples aryl halides with primary or secondary amines using a palladium catalyst, a phosphine (B1218219) ligand, and a base. These conditions are effective for a wide range of aryl halides, including electron-rich and sterically hindered substrates. acs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide
NucleophileCatalyst/LigandBaseSolventTemperature (°C)
Primary/Secondary AminePd₂(dba)₃ / Bulky, electron-rich phosphine ligand (e.g., XPhos, P(t-Bu)₃)NaOtBu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-110

Cyanation: The introduction of a nitrile group (-CN) is a valuable transformation in organic synthesis. For electron-rich aryl bromides, palladium-catalyzed cyanation is the method of choice. These reactions can utilize various non-toxic cyanide sources and proceed under relatively mild conditions, tolerating a wide array of functional groups. nih.govorganic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Cyanation of an Electron-Rich Aryl Bromide
Cyanide SourceCatalyst/LigandAdditive/BaseSolventTemperature (°C)
K₄[Fe(CN)₆] or Zn(CN)₂Pd(OAc)₂ or Palladacycle / Phosphine ligand (e.g., dppf, cataCXium A)KOAc or K₂CO₃Dioxane/H₂O or DMF70-120

Hydroxylation: The conversion of the aryl bromide to a phenol (B47542) (hydroxylation) can be achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed cross-coupling reactions. Modern protocols allow these transformations to occur under milder conditions than historically required. wikipedia.orgmdpi.com Palladium-catalyzed methods often employ strong bases like KOH or CsOH, while some procedures use boric acid as the hydroxide (B78521) source. acs.orgnih.govorganic-chemistry.org

Table 3: Representative Conditions for Transition-Metal-Catalyzed Hydroxylation of an Electron-Rich Aryl Bromide
Hydroxide SourceCatalyst/LigandBaseSolventTemperature (°C)
KOH or CsOHPd(OAc)₂ or Palladacycle / Phosphine ligand (e.g., tBuBrettPhos)(Self)Dioxane/H₂O25-100
H₂OCu₂O / Ligand (e.g., 1,10-phenanthroline)Tetrabutylammonium hydroxideWater80-120

Transformations Involving the Ethoxy Group

The ethoxy group, an ether linkage to the aromatic ring, can undergo several types of reactions, primarily centered around the cleavage of the carbon-oxygen bond or modification of the ethyl group.

Ether Cleavage Reactions (e.g., Hydrolysis, Trans-alkylation)

Ether cleavage in aryl alkyl ethers like this compound typically requires harsh conditions with strong acids. youtube.com The reaction proceeds via protonation of the ether oxygen, making the ethoxy group a better leaving group. Subsequently, a nucleophile attacks the carbon atom of the ethyl group in an SN2 reaction.

Hydrolysis: When heated with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), the ether bond is cleaved. The aryl C-O bond remains intact due to the high energy required to break a bond with an sp²-hybridized carbon. The reaction, therefore, yields 4-bromo-5,6-dimethylphenol and the corresponding ethyl halide.

Reaction Scheme for Hydrolysis: this compound + HBr → 4-Bromo-5,6-dimethylphenol + Ethyl bromide

Trans-alkylation/Trans-etherification: Trans-alkylation is a process where an alkyl group is transferred from one organic molecule to another. asianpubs.org In the context of ethers, this can be termed trans-etherification. While widely used in industrial petrochemistry for the transfer of methyl and ethyl groups between benzene rings, specific studies on the trans-etherification of this compound are not extensively documented in publicly available research. asianpubs.orgorganic-chemistry.org However, the general principle would involve reacting the substrate with another alcohol in the presence of an acid catalyst, leading to an equilibrium mixture of ethers.

Oxidation of the Ethoxy Moiety to Carbonyl or Carboxylic Acid Derivatives

The direct oxidation of an aromatic ethoxy group to a carbonyl or carboxylic acid derivative is a challenging transformation and is not a commonly reported reaction for substrates like this compound. While methods exist for the oxidation of alcohols to carbonyls and carboxylic acids, the stability of the ether linkage makes direct oxidation of the ethoxy group difficult without cleaving the ether first. Some patents describe the synthesis of phenoxyacetic acid derivatives from phenols and chloroacetic acid salts, followed by chlorination on the aromatic ring, but not direct oxidation of a pre-existing ethoxy group. google.comgoogle.com

Reactivity of the Methyl Groups

The two methyl groups on the benzene ring are susceptible to reactions at the benzylic position, which is the carbon atom directly attached to the aromatic ring. This reactivity is due to the stabilization of radical or cationic intermediates by the adjacent benzene ring. chemistry.coachkhanacademy.org

Benzylic Oxidation Reactions (e.g., to Carboxylic Acids or Aldehydes)

One of the most common reactions of alkylbenzenes is the oxidation of the alkyl side-chain. masterorganicchemistry.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. youtube.com

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating, the methyl groups of this compound are expected to be oxidized to carboxylic acids. Regardless of the length of the alkyl chain, the entire chain is typically cleaved, leaving a carboxylic acid group attached to the ring. In the case of this compound, this would lead to the formation of 3-bromo-4-ethoxyphthalic acid.

More selective oxidation to the aldehyde stage is more challenging as aldehydes are easily oxidized further to carboxylic acids. However, specific reagents and conditions can be employed to achieve this.

Stoichiometric Oxidation: Strong, stoichiometric oxidants are commonly used for the complete oxidation of benzylic methyl groups to carboxylic acids.

Oxidizing AgentConditionsProduct from Dimethylbenzene derivative
Potassium permanganate (KMnO₄)Basic, followed by acid workupDicarboxylic acid
Chromic acid (H₂CrO₄)AcidicDicarboxylic acid

Catalytic Oxidation: Catalytic methods offer a more sustainable and often more selective approach to benzylic oxidation. Various transition metal catalysts can be used with more environmentally benign oxidants like molecular oxygen or peroxides. mdpi.com For instance, cobalt and manganese salts are used in the industrial oxidation of xylenes. mdpi.com Recent research has also explored metal-free oxidation systems. tandfonline.com

Catalyst SystemOxidantProduct Type
Co/Mn saltsAir/O₂Carboxylic acids
Copper(II) chloride/BQCtert-Butyl hydroperoxide (TBHP)Ketones (from methylene (B1212753) groups)
Yeast-derived codoped CarbonAerobicKetones/Aldehydes

Halogenation at Benzylic Positions

Benzylic C-H bonds are relatively weak and can be selectively halogenated under free-radical conditions, a reaction known as the Wohl-Ziegler reaction. youtube.comchadsprep.com

The most common reagent for benzylic bromination is N-Bromosuccinimide (NBS), often used with a radical initiator like light (hν) or a chemical initiator such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). youtube.comchadsprep.comresearchgate.net The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. chadsprep.com

For this compound, treatment with NBS would lead to the bromination of one or both methyl groups, yielding 1-bromo-2-ethoxy-4-(bromomethyl)-5-methylbenzene, 1-bromo-2-ethoxy-5-(bromomethyl)-4-methylbenzene, or 1-bromo-2-ethoxy-4,5-bis(bromomethyl)benzene, depending on the stoichiometry and reaction conditions. The relative reactivity of the two methyl groups would be influenced by steric and electronic factors.

ReagentInitiatorProduct Type
N-Bromosuccinimide (NBS)Light (hν) or AIBNBenzylic bromide
N-Chlorosuccinimide (NCS)Light (hν) or AIBNBenzylic chloride

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C and C-heteroatom bonds. For this compound, the bromine substituent makes it an ideal substrate for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide to form a new carbon-carbon bond. libretexts.org For this compound, this reaction would involve its coupling with an organoboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The electron-donating ethoxy and dimethyl groups on the benzene ring can make the oxidative addition step slightly slower compared to electron-deficient aryl bromides. However, the reaction is expected to proceed efficiently with appropriate choice of catalyst, ligand, and base. libretexts.orgbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂]
Ligand PPh₃, dppf, SPhos, XPhos
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF, Water mixtures
Boron Reagent Arylboronic acids, Alkenylboronic acids

This table presents generalized conditions and not specific experimental data for this compound.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a process known as ethynylation. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. libretexts.org The reaction of this compound with a terminal alkyne would yield a substituted ethynylbenzene derivative.

The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The electronic nature of the aryl bromide can influence reaction rates, with electron-rich systems sometimes requiring more forcing conditions. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Alkyne Phenylacetylene, Trimethylsilylacetylene

This table presents generalized conditions and not specific experimental data for this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group onto the aromatic ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. nih.gov The coupling of this compound with an organozinc reagent would provide a versatile route to introduce alkyl, alkenyl, or aryl substituents. The reaction mechanism involves oxidative addition, transmetalation from zinc to palladium, and reductive elimination. youtube.com

Table 3: Comparison of Heck and Negishi Coupling Features

FeatureHeck CouplingNegishi Coupling
Coupling Partner AlkeneOrganozinc Reagent
Catalyst PalladiumPalladium or Nickel
Key Advantage Direct alkenylationHigh functional group tolerance
Typical Product Substituted AlkeneAlkylated/Arylated Arene

This table presents generalized features and not specific experimental data for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.org This reaction would allow for the conversion of this compound into the corresponding N-aryl amine.

The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of this reaction, enabling the coupling of a wide range of amines and aryl halides. wikipedia.orgnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, XPhos, RuPhos, t-BuXPhos
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃
Solvent Toluene, Dioxane
Amine Primary amines, Secondary amines, Anilines

This table presents generalized conditions and not specific experimental data for this compound.

Radical Reactions and Photochemical Transformations

The substituents on this compound also influence its potential reactivity in radical and photochemical reactions.

The benzylic hydrogens on the two methyl groups are activated towards free radical attack. msu.edu Under conditions that generate radicals, such as with N-bromosuccinimide (NBS) and a radical initiator, benzylic bromination could potentially occur on one or both of the methyl groups.

Photochemical transformations of bromo-alkoxybenzene derivatives can lead to the homolytic cleavage of the carbon-bromine bond, generating an aryl radical. This reactive intermediate could then participate in various subsequent reactions, such as hydrogen abstraction or cyclization, depending on the reaction conditions and the presence of other reagents. While specific studies on this compound are scarce, related bromo-dimethoxybenzene compounds have been investigated in the context of photoredox-mediated halide interconversion. nih.gov

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Bromo-2-ethoxy-4,5-dimethylbenzene is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic region would likely show two singlets, a consequence of the protons on the benzene (B151609) ring not having adjacent proton neighbors for spin-spin coupling. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the three protons of the adjacent methyl group, which would, in turn, appear as a triplet. The two methyl groups attached to the aromatic ring are in distinct environments and would each produce a singlet.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic H~7.0-7.3Singlet1H
Aromatic H~6.7-7.0Singlet1H
-OCH₂-~3.9-4.2Quartet2H
-CH₃ (ring)~2.1-2.3Singlet3H
-CH₃ (ring)~2.1-2.3Singlet3H
-OCH₂CH~1.3-1.5Triplet3H

Note: The exact chemical shifts can vary based on the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique electronic environments. The carbon attached to the bromine atom (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect" of bromine.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br (C1)~110-120
C-O (C2)~155-160
C-H (Aromatic)~115-130
C-H (Aromatic)~115-130
C-CH₃ (C4)~135-140
C-CH₃ (C5)~135-140
-OC H₂-~65-70
-C H₃ (ring)~15-20
-C H₃ (ring)~15-20
-OCH₂C H₃~14-16

Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethoxy group, as indicated by a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated aromatic carbons and the carbons of the ethoxy and methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful to confirm the relative positions of the substituents on the aromatic ring by observing NOE correlations between the protons of the ethoxy and methyl groups and the nearby aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Aromatic Ring, C-Br, C-O-C, and C-H Bonds

The IR spectrum of this compound is expected to show a series of absorption bands that are characteristic of its structural components.

Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching~3000-3100
Aliphatic C-HStretching~2850-2980
C=C AromaticStretching~1450-1600
C-O-C (ether)Asymmetric Stretching~1200-1275
C-O-C (ether)Symmetric Stretching~1020-1075
C-BrStretching~500-650

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular ion peak [M]⁺ for this compound (C₁₀H₁₃BrO) would be expected at m/z values corresponding to the sum of the atomic masses of its constituent atoms for both bromine isotopes. Fragmentation would likely involve the loss of the ethoxy group, the ethyl group, or a methyl group, leading to the formation of characteristic fragment ions.

Computational and Theoretical Studies of 1 Bromo 2 Ethoxy 4,5 Dimethylbenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can determine the electron distribution, molecular geometry, and vibrational energies of 1-Bromo-2-ethoxy-4,5-dimethylbenzene.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and vibrational frequencies of molecules. By approximating the electron density, DFT can efficiently calculate the minimum energy structure of this compound. These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar brominated aromatic compounds, such as Bromo Durene, have demonstrated the accuracy of DFT in predicting molecular structures. researchgate.net The optimized geometry from DFT calculations serves as the foundation for further computational analysis, including the calculation of vibrational frequencies which can be compared with experimental infrared and Raman spectra. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is representative and based on calculations for analogous structures, as direct computational studies on this compound are not widely available in the cited literature.)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-O Bond Length (ethoxy)~1.37 Å
C-C Bond Length (aromatic)~1.40 Å
C-C-Br Bond Angle~120°
C-O-C Bond Angle (ethoxy)~118°

Ab initio methods, such as Hartree-Fock (HF) theory, provide an alternative to DFT for electronic structure calculations. These methods are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, ab initio calculations can offer a high level of accuracy for electronic properties. In the study of related compounds like 1-Bromo-2-chlorobenzene, both HF and DFT methods have been employed to calculate the molecular structure and vibrational frequencies, with the results showing good agreement with experimental data. researchgate.net

The distribution of electrons within a molecule is key to its chemical behavior. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactive sites of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the electron density distribution can be visualized through molecular electrostatic potential (MEP) maps. These maps use a color scale to represent regions of high and low electron density. For a related molecule, 5-Bromo-2-Hydroxybenzaldehyde, MEP analysis has been used to identify the most electron-rich and electron-poor regions, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical and chemical properties. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms and identifying the most stable conformations.

The conformation of this compound is primarily influenced by a balance of steric and electronic factors. The bulky bromine atom and the ethoxy group, along with the two methyl groups on the benzene (B151609) ring, can lead to steric hindrance, which influences the preferred orientation of the substituents. rsc.org For example, the rotation of the ethoxy group relative to the plane of the benzene ring will be affected by the presence of the adjacent bromine atom and methyl group. Electronic effects, such as the electron-donating nature of the ethoxy and methyl groups and the electron-withdrawing nature of the bromine atom, also play a role in determining the most stable conformation by influencing the electron distribution and bond strengths within the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition states, which are the high-energy structures that connect reactants to products, and calculating the activation energies for different reaction steps.

One of the key reactions for this type of molecule is electrophilic aromatic substitution. Theoretical analysis of the electrophilic aromatic bromination of similar aromatic compounds has shown that the reaction typically proceeds through the formation of a high-energy intermediate known as a σ-complex or arenium ion. mdpi.com Computational modeling can elucidate the structure of this intermediate and the transition states leading to its formation and subsequent deprotonation to yield the final product.

Another potential reaction pathway for aryl halides is nucleophilic aromatic substitution, which can sometimes proceed through a benzyne (B1209423) intermediate. masterorganicchemistry.com While less common than electrophilic substitution for this class of compounds, computational modeling could explore the feasibility of such a pathway under specific reaction conditions by calculating the energetics of the proposed intermediates and transition states.

Theoretical Prediction of Reactivity and Selectivity in Organic Reactions

The reactivity and selectivity of an aromatic compound like this compound are governed by the electronic and steric effects of its substituents. The bromo, ethoxy, and dimethyl groups all influence the electron density distribution within the benzene ring, thereby directing the outcome of electrophilic and nucleophilic substitution reactions.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to model the electronic structure and predict reactivity. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density on the molecule's surface. Regions with negative potential (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack. For this compound, the oxygen of the ethoxy group and the aromatic ring itself are expected to be electron-rich centers.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the most probable sites for reaction.

Calculated Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. These charges can help identify the most electrophilic and nucleophilic sites.

While specific DFT studies on this compound are scarce, general principles of electrophilic aromatic substitution suggest that the positions ortho and para to the activating ethoxy group would be favored, though steric hindrance from the adjacent methyl and bromo groups would play a significant role in determining the final product distribution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds or the verification of existing ones.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Independent Atomic Orbital) method is a common approach for this purpose, often used in conjunction with DFT. The predicted shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be correlated with experimental data.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on published experimental or theoretical data for this specific compound.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 6.8 - 7.2
-OCH₂CH₃ 4.0 - 4.2 65 - 70
-OCH₂CH₃ 1.3 - 1.5 14 - 16
Ar-CH₃ 2.1 - 2.3 18 - 22
C-Br 110 - 115
C-OCH₂CH₃ 148 - 152
C-CH₃ 130 - 135

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Table 2: Hypothetical Predicted IR Frequencies for this compound (Note: This table is illustrative and not based on published experimental or theoretical data for this specific compound.)

Vibrational Mode Predicted Frequency (cm⁻¹) Description
C-H stretch (aromatic) 3000 - 3100 Aromatic ring C-H bonds
C-H stretch (aliphatic) 2850 - 3000 Methyl and ethyl C-H bonds
C=C stretch (aromatic) 1450 - 1600 Aromatic ring skeletal vibrations
C-O stretch 1200 - 1250 Aryl-ether linkage

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations can model the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in a solvent. Such simulations would reveal information about:

Solvation: How solvent molecules arrange around the solute molecule.

Conformational Analysis: The preferred rotational conformations of the ethoxy group and the interactions with the neighboring bromo and methyl groups.

Transport Properties: Diffusion coefficients and rotational correlation times, which are relevant to understanding its behavior in solution.

Currently, there are no specific published MD simulation studies for this compound. Such a study would require a parameterized force field that accurately describes the intramolecular and intermolecular interactions of the compound.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical or biological process. To develop a QSRR model for a class of compounds including this compound, one would need experimental reactivity data for a set of structurally related molecules.

The process involves:

Data Collection: Gathering experimental reactivity data (e.g., reaction rates, equilibrium constants) for a series of related compounds.

Descriptor Calculation: Using computational software to calculate a variety of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process.

No QSRR studies specifically including this compound are currently available in the literature.

Applications and Advanced Research Directions

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The carbon-bromine bond in 1-Bromo-2-ethoxy-4,5-dimethylbenzene is a key feature that enables its use in a multitude of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a synthetic intermediate.

Aryl bromides are widely used as precursors in various transition metal-catalyzed cross-coupling reactions. patsnap.com For instance, in palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings, the bromine atom can be readily substituted with a wide range of organic moieties. patsnap.com The electron-donating nature of the ethoxy and dimethyl groups on the benzene (B151609) ring can influence the reactivity of the C-Br bond, potentially facilitating oxidative addition to the palladium catalyst, a crucial step in these catalytic cycles.

Furthermore, this compound can be converted into organometallic reagents. For example, it can form a Grignard reagent, (2-ethoxy-4,5-dimethylphenyl)magnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. youtube.com This Grignard reagent would be a powerful nucleophile, capable of reacting with a variety of electrophiles to create new carbon-carbon bonds. youtube.com Similarly, it could undergo lithium-halogen exchange to form the corresponding aryllithium species, another highly reactive intermediate for organic synthesis. sciencemadness.org

The structural features of this compound make it an attractive candidate as a monomer or a precursor to monomers for the synthesis of advanced organic materials and polymers with tailored properties. Brominated aromatic compounds are frequently employed in the synthesis of functional polymers for various applications. google.com

Conjugated polymers are a class of organic materials that have garnered significant interest for their use in optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.com The synthesis of these polymers often relies on the polymerization of functionalized monomers, where aryl halides play a crucial role.

This compound could be utilized in palladium-catalyzed polymerization reactions, such as Sonogashira coupling with di-alkynes, to produce poly(phenylene ethynylene)s. bit.edu.cnresearchgate.net The ethoxy and dimethyl substituents would enhance the solubility of the resulting polymer, a critical factor for solution-based processing of thin films for device fabrication. Moreover, these substituents can influence the electronic properties of the polymer, such as the HOMO and LUMO energy levels, which in turn affect the performance of the optoelectronic device. nih.gov

Similarly, this compound could be a building block for poly(arylene ether ketone)s, a class of high-performance polymers known for their thermal stability and excellent mechanical properties. optica.org By incorporating this bromo-functionalized monomer, polymers with tunable refractive indices and low optical loss could be synthesized, which are desirable characteristics for materials used in photonic devices. optica.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization ReactionCo-monomerPotential Polymer ClassPotential Application
Sonogashira CouplingDi-alkynePoly(phenylene ethynylene)Organic Light-Emitting Diodes (OLEDs)
Suzuki CouplingAryl-diboronic acidPoly(phenylene)Organic Field-Effect Transistors (OFETs)
Buchwald-Hartwig AminationDi-aminePolyaniline derivativeConductive Polymers
Stille CouplingOrganotin reagentPoly(phenylene)Organic Photovoltaics (OPVs)

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, where they are used to modulate the properties of transition metal catalysts. ua.edu The synthesis of these ligands often involves the formation of a phosphorus-carbon bond, which can be achieved through the reaction of an organometallic reagent derived from an aryl halide with a phosphorus electrophile, or through palladium-catalyzed C-P coupling reactions. rsc.orgorganic-chemistry.org

This compound can serve as a precursor to a variety of phosphine ligands. For example, after conversion to its Grignard or aryllithium reagent, it could react with chlorodiphenylphosphine to yield (2-ethoxy-4,5-dimethylphenyl)diphenylphosphine. The steric and electronic properties of this ligand, influenced by the ethoxy and dimethyl groups, could be beneficial in various catalytic applications. Bulky, electron-rich phosphine ligands are known to be highly effective in many palladium-catalyzed cross-coupling reactions. nih.gov

The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, also heavily relies on specialized phosphine ligands. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The development of new ligands is an active area of research, and this compound represents a potential starting material for novel ligand architectures.

The unique substitution pattern of this compound makes it a suitable scaffold for the development of new reagents and synthetic methodologies. Brominated aromatic compounds are often used as starting materials in the design of novel chemical entities with specific reactivity. researchgate.net

The bromine atom can act as a directing group in ortho-lithiation reactions, allowing for further functionalization of the aromatic ring. nih.gov This can lead to the synthesis of polysubstituted aromatic compounds that would be difficult to prepare by other means. The resulting functionalized molecules could then be evaluated as new reagents or catalysts.

Furthermore, the development of new synthetic methods often involves the use of model substrates to test the scope and limitations of a new reaction. The reactivity of this compound in various transformations could be studied to expand the toolbox of organic chemists. For example, its participation in novel C-H activation or photoredox-catalyzed reactions could be explored.

Precursor for Advanced Organic Materials and Polymers

Chemical Biology Research as Structural Probes and Tool Compounds

In chemical biology, small molecules are used as tools to study and manipulate biological systems. The specific functionalities of this compound make it a candidate for the development of structural probes and tool compounds.

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms in both chemical and biological systems. nih.govresearchgate.net By replacing one or more atoms in a molecule with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C or ¹⁴C), researchers can track the fate of the molecule through a complex series of transformations.

This compound can serve as a precursor for the synthesis of isotopically labeled molecules. nih.gov For example, the bromine atom can be replaced with a carbon isotope-labeled group through a palladium-catalyzed cross-coupling reaction with an appropriate labeled reagent. rsc.org Alternatively, the ethoxy group could be synthesized using isotopically labeled ethanol.

These labeled analogues could then be used in mechanistic studies of enzymatic reactions or to probe the interactions of small molecules with biological macromolecules. For instance, a labeled version of a drug candidate derived from this scaffold could be used in absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net The development of photoswitchable probes is another area where this compound could be useful, allowing for the real-time study of biological processes. nih.gov

Strategies for Sustainable Synthesis and Circular Economy in Aromatic Chemistry

The chemical industry is increasingly adopting principles of sustainable synthesis and the circular economy to minimize its environmental impact. tcs.comrenewablematter.euchemiehoch3.de These strategies are crucial for the production of substituted aromatic compounds like this compound.

Sustainable Synthesis: Sustainable or "green" chemistry principles are being integrated into the synthesis of aromatic compounds. This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that reduce waste and energy consumption. ucl.ac.uk For instance, the synthesis of substituted benzenes is being explored through routes that start from biomass-derived furfural derivatives, often conducted in water to minimize the use of volatile organic solvents. ucl.ac.uk The development of one-pot cascade reactions further enhances the sustainability of these processes. ucl.ac.uk

StrategyDescriptionRelevance to Aromatic Synthesis
Renewable Feedstocks Utilizing biomass instead of petrochemicals as starting materials.Reduces dependence on fossil fuels and can lead to novel synthetic pathways.
Green Solvents Employing solvents with low environmental impact, such as water or supercritical fluids.Minimizes pollution and health hazards associated with traditional organic solvents.
Catalysis Using catalysts to increase reaction efficiency and reduce energy requirements.Enables more selective and less wasteful chemical transformations.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Reduces the generation of byproducts and waste.

Circular Economy: The concept of a circular economy in the chemical industry aims to create a closed-loop system for chemical resources, thereby minimizing waste and maximizing value. sustainability-directory.com This regenerative approach to resource usage is essential for long-term sustainability. renewablematter.eu For aromatic compounds, this involves designing products that can be easily recycled or repurposed at the end of their life. chemiehoch3.depwc.com A key aspect is industrial symbiosis, where the waste from one process becomes a valuable input for another. sustainability-directory.com By focusing on the recovery and regeneration of materials, companies can reduce their reliance on primary raw materials. tcs.com

Nanotechnology and Supramolecular Chemistry Applications

The unique electronic and structural properties of functionalized aromatic compounds make them valuable in the fields of nanotechnology and supramolecular chemistry.

Nanotechnology: Substituted aromatic molecules can be used for the non-covalent functionalization of carbon nanotubes (CNTs). researchgate.net This process modifies the properties of CNTs, improving their solubility and processability for various applications. rsc.org The aromatic rings of compounds like this compound can interact with the surface of CNTs through π-π stacking. researchgate.netmerckmillipore.com Functionalized nanomaterials have a wide array of biomedical applications, including in drug delivery and photodynamic therapy. rsc.orgnih.gov The presence of specific functional groups can allow for the covalent linking of these aromatic compounds to the surface of nanomaterials like nanodiamonds, opening up possibilities for creating materials with tailored biological activities. mdpi.com

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. nih.gov Substituted benzenes are excellent building blocks for supramolecular assemblies due to their defined geometry and the potential for various intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com The specific substitution pattern on an aromatic ring can direct the formation of complex supramolecular architectures. nih.gov For example, hexasubstituted benzenes have been used to create liquid crystals and molecular rotors. nih.gov The presence of halogen atoms, like the bromine in this compound, can lead to halogen bonding, a directional interaction that can be used to engineer crystal structures. nih.gov

Interaction TypeDescriptionPotential Role in Assemblies
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Can lead to the formation of columnar structures or layered materials.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a highly electronegative atom.Provides directionality and strength to supramolecular structures.
Halogen Bonding A noncovalent interaction involving a halogen atom as an electrophilic species.A directional tool for crystal engineering and the design of functional materials.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of supramolecular assemblies.

Future Research Perspectives and Challenges in Substituted Aromatic Chemistry

The study of substituted aromatic compounds continues to be a vibrant area of research, with ongoing efforts to explore new reactions, develop more efficient synthetic methods, and utilize computational tools for prediction and optimization.

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images. uwindsor.ca Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. uwindsor.ca While this compound itself is not chiral, it could serve as a precursor to chiral molecules. The development of asymmetric synthetic methods is crucial in medicinal chemistry and materials science. nih.gov This can involve the use of chiral catalysts or reactions in chiral environments. uwindsor.caacs.org The synthesis of axially chiral biaryls, which possess chirality due to restricted rotation around a single bond, is a prominent area of asymmetric synthesis. mdpi.comrsc.org

Machine learning (ML) is emerging as a powerful tool in organic chemistry. beilstein-journals.orgstanford.edu ML models can be trained on large datasets of chemical reactions to predict the products of a reaction, suggest optimal reaction conditions, and even aid in the design of synthetic routes. beilstein-journals.orgsemanticscholar.orgacs.orgnih.gov Neural networks can be used to recommend catalysts, solvents, reagents, and reaction temperatures for a given transformation. acs.orgnih.gov This data-driven approach has the potential to accelerate the discovery and synthesis of new molecules like this compound by reducing the need for extensive empirical screening of reaction conditions. beilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-Bromo-2-ethoxy-4,5-dimethylbenzene?

  • Methodology :

  • Step 1 : Start with 2-ethoxy-4,5-dimethylbenzene. Bromination is typically achieved using electrophilic aromatic substitution (EAS) with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
  • Step 2 : Optimize regioselectivity by controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Key Data :
ParameterTypical ConditionsReference
Bromination ReagentBr₂/FeBr₃
SolventDichloromethane
Yield65–80% (GC purity >95%)

Q. How is this compound characterized spectroscopically?

  • Analytical Methods :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) with splitting patterns influenced by substituents. Ethoxy (-OCH₂CH₃) protons show signals at δ 1.3–1.5 ppm (triplet) and δ 3.4–3.8 ppm (quartet) .
  • GC-MS : Molecular ion peak [M]⁺ at m/z 242 (calculated for C₁₀H₁₃BrO) with fragmentation patterns confirming the bromo and ethoxy groups .
    • Note : Compare experimental data with computational predictions (e.g., PubChem’s InChI key-based simulations) to resolve ambiguities .

Advanced Research Questions

Q. What factors influence the regioselectivity of further functionalization (e.g., Suzuki coupling) at the bromine site?

  • Experimental Design :

  • Electronic Effects : The electron-donating ethoxy and methyl groups activate the ring but may sterically hinder coupling. Use bulky palladium catalysts (e.g., Pd(PPh₃)₄) to mitigate steric effects .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance reaction rates, while base selection (K₂CO₃ vs. Cs₂CO₃) affects yields .
    • Data Contradictions : Some studies report lower yields with electron-rich aryl bromides due to competing side reactions; iterative optimization is advised .

Q. How does thermal and photolytic stability impact storage and reaction planning?

  • Stability Analysis :

  • Thermal Degradation : Decomposition observed >150°C via TGA, releasing HBr. Store at 2–8°C in amber vials to prevent light-induced debromination .
  • Kinetic Studies : Monitor degradation via HPLC under accelerated aging conditions (40°C/75% RH), showing <5% decomposition over 30 days .

Q. Can computational models predict reactivity in substitution or elimination reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr (nucleophilic aromatic substitution) or elimination pathways. Compare activation energies to prioritize synthetic routes .
  • Template Relevance : Databases like REAXYS or Pistachio provide heuristic scoring for feasible pathways (e.g., bromine displacement by amines or alkoxides) .

Q. How is this compound applied in the synthesis of bioactive molecules or natural product analogs?

  • Case Study :

  • Phenethylamine Derivatives : The bromo-ethoxy-dimethyl scaffold serves as a precursor for psychoactive analogs (e.g., 2C-B derivatives). Introduce amine groups via Gabriel synthesis or Buchwald-Hartwig amination .
  • Natural Product Intermediates : Used in taxane side-chain modifications (see Baccatin III analogs) .

Data Contradiction Resolution

Q. How to address discrepancies in reported NMR shifts or reaction yields?

  • Troubleshooting :

  • Solvent Effects : Ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆ shifts δ by 0.2–0.5 ppm) .
  • Reagent Purity : Trace FeBr₃ in crude products can broaden NMR signals; repurify via column chromatography .
    • Collaborative Validation : Cross-reference data with PubChem’s computed spectra or replicate procedures from independent sources .

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Feasible Synthetic Routes

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1-Bromo-2-ethoxy-4,5-dimethylbenzene
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1-Bromo-2-ethoxy-4,5-dimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.